molecular formula C24H22ClN5O B3006549 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-49-3

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3006549
CAS RN: 1207027-49-3
M. Wt: 431.92
InChI Key: BRCYNUODFFSTLJ-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that is likely to have been synthesized for its potential biological activity, given the presence of multiple pharmacophoric elements such as the triazole ring, chlorophenyl group, and pyridine ring. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting from 4-chlorobenzenamine, with the key step being the reaction between a triazole ester and ethylene diamine . These methods suggest that the compound of interest could also be synthesized through a multi-step process, possibly involving the formation of a triazole ring and subsequent functionalization with the appropriate side chains.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions that dictate their solid-state arrangement. For example, the crystal structure of the triazolopyrimidin derivative revealed the formation of inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions between aromatic systems . These interactions are crucial for the stability and packing of molecules in the crystal lattice. The compound , with its aromatic chlorophenyl and pyridinyl groups, is also likely to exhibit similar intermolecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate a high degree of specificity and selectivity. The conditions for the reactions, such as temperature and reactant ratios, are carefully optimized to achieve high yields. For instance, the synthesis of the triazole-carboxamide derivative required a specific temperature of 78°C and a reaction time of 8 hours, with a large excess of ethylenediamine . These details suggest that the synthesis of the compound of interest would also require precise control of reaction conditions to ensure the successful addition of each functional group without unwanted side reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, we can infer from related compounds that it would exhibit properties typical of aromatic amides and triazoles. These might include moderate to high melting points due to strong intermolecular hydrogen bonding, solubility in organic solvents, and potential biological activity due to the presence of the triazole ring, which is a common motif in many pharmaceuticals. The chlorophenyl group could also confer additional reactivity, such as susceptibility to nucleophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

Potential Biological Activities

  • Amaroju et al. (2017) synthesized various triazole derivatives for screening against Mycobacterium tuberculosis, with some analogues showing promising minimum inhibitory concentrations (Amaroju et al., 2017).
  • Shelton (1981) described new triazole derivatives with anti-convulsive activity, useful in the treatment of epilepsy and related conditions (Shelton, 1981).

Chemical Reactions and Applications

  • Modzelewska-Banachiewicz et al. (2012) investigated the reaction of N3-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, yielding new triazole-containing alkenoic acid derivatives with antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).
  • Chan et al. (1990) described the synthesis of tricyclic, N-aryl, 1,2,3-triazole-fused pyridones, demonstrating the versatility of triazole derivatives in complex organic syntheses (Chan, Friary, Jones, Schwerdt, Seidl, Watnick, & Williams, 1990).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-17(9-10-18-6-3-2-4-7-18)27-24(31)22-23(19-8-5-15-26-16-19)30(29-28-22)21-13-11-20(25)12-14-21/h2-8,11-17H,9-10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYNUODFFSTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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